molecular formula C10H7NO5 B11816381 Methyl 4-nitrobenzofuran-2-carboxylate

Methyl 4-nitrobenzofuran-2-carboxylate

Cat. No.: B11816381
M. Wt: 221.17 g/mol
InChI Key: COIJXHJRVZLFJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitrobenzofuran-2-carboxylate typically involves the nitration of benzofuran-2-carboxylic acid followed by esterification. One common method includes the nitration of benzofuran-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitrobenzofuran-2-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-nitrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .

Biological Activity

Methyl 4-nitrobenzofuran-2-carboxylate is a compound that belongs to the class of benzofuran derivatives, which have gained attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications. The findings are supported by various case studies and research data.

This compound has the following chemical structure:

  • Molecular Formula : C10H7NO4
  • Molecular Weight : 207.17 g/mol

This compound features a nitro group that enhances its reactivity and biological activity.

Target Interactions

Benzofuran derivatives, including this compound, interact with various biological targets leading to significant pharmacological activities. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound is known to interact with multiple biochemical pathways, particularly those related to oxidative stress and metabolic regulation. Its role in these pathways is crucial for understanding its therapeutic potential.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast carcinoma (MDA-MB-231) and cervical carcinoma (HeLa) cells. For instance, IC50 values indicate significant antiproliferative activity, with values ranging from 0.08 to 0.19 μM in certain derivatives .
Cell Line IC50 (μM)
MDA-MB-231 (Breast)0.08 - 0.19
HeLa (Cervical)Similar range
CEM (Leukemia)Data pending

Antibacterial and Antiviral Activity

In addition to its anticancer effects, this compound has shown promising antibacterial and antiviral activities. The presence of the nitro group is believed to contribute significantly to these properties, enhancing the compound's ability to disrupt bacterial cell membranes and viral replication processes.

Urease Inhibition

Recent studies have highlighted the urease inhibitory potential of benzofuran derivatives. This compound was found to exhibit competitive inhibition against urease enzymes, with IC50 values indicating effective inhibition compared to standard drugs like thiourea .

Study on Anticancer Activity

A study published in Nature explored the anticancer effects of this compound derivatives against several cancer cell lines. The results indicated that compounds within this class could induce apoptosis and cause cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Comparative Analysis

A comparative analysis of various benzofuran derivatives revealed that this compound exhibited superior activity compared to other synthesized compounds. This was attributed to its unique structural features that enhance interaction with biological targets .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 4-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3

InChI Key

COIJXHJRVZLFJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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